molecular formula C15H18N4O3S B4696810 2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B4696810
M. Wt: 334.4 g/mol
InChI Key: JBHCACUVIXTITA-UHFFFAOYSA-N
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Description

2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained attention in scientific research for its potential in various fields.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the growth of fungi and bacteria by inhibiting the synthesis of their cell walls. Additionally, it has been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve memory, and increase antioxidant activity. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments include its broad-spectrum activity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its potential to interact with other compounds.

Future Directions

There are several future directions for the research of 2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. These include further studies on its potential in treating neurological disorders, cancer, and infectious diseases. Additionally, its potential as a drug delivery system and its interactions with other compounds can be further explored.
Conclusion:
In conclusion, 2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a promising compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases.

Scientific Research Applications

2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been extensively studied for its potential in various scientific research applications. It has been shown to have antifungal, antibacterial, and antitumor properties. Additionally, it has been studied for its potential in treating diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[[5-[(2-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-8-19-14(17-18-15(19)23-10-13(16)20)9-22-12-7-5-4-6-11(12)21-2/h3-7H,1,8-10H2,2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHCACUVIXTITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 6
2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

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